Chlorophyllide b
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Overview
Description
Chlorophyllide b is a chlorophyllide. It is a conjugate acid of a this compound(1-).
Scientific Research Applications
Antioxidative Capacities
Chlorophyllide b, along with other chlorophyll-related compounds (CRCs), has been studied for its antioxidative capacities. A study by Hsu et al. (2005) revealed that chlorophyllides can protect human lymphocyte DNA from oxidative damage induced by hydrogen peroxide. This antioxidative property could have implications in reducing cellular damage and promoting health at a molecular level (Hsu, Yang, Chen, Chao, & Hu, 2005).
Antiviral Activity
This compound also displays antiviral properties. Guo et al. (2010) found that chlorophyllide, a derivative, disrupts hepatitis B virus (HBV) virions, leading to the loss of detectable virion DNA. This suggests potential applications in the development of antiviral treatments (Guo, Pan, Mao, Zhang, Wang, Lu, Chang, Guo, Passic, Krebs, Wigdahl, Warren, Retterer, Bavari, Xu, Cuconati, & Block, 2010).
Biological Activities and Applications
Chlorophyllides, including this compound, exhibit various biological activities, such as antimicrobial, antiviral, and antiproliferative activity. These properties are valuable in diverse fields including food, medicine, and pharmaceuticals. Wang, Yang, Huang, & Shaw (2021) provided a comprehensive review on the applications and biological activities of chlorophyllides (Wang, Yang, Huang, & Shaw, 2021).
Cytotoxic Effects
A study by Wang et al. (2019) explored the cytotoxic effects of chlorophyllide from plant leaf extracts on various cancer cell lines. This study is crucial in understanding the potential of this compound in cancer research and its application in developing natural anticancer agents (Wang, Yang, Huang, Tai, Sie, & Shaw, 2019).
Stability and Preservation
Research by Comunian et al. (2011) focused on the production efficiency, physicochemical properties, and storage stability of spray-dried chlorophyllide as a natural food colorant. This is significant for its application in the food industry, particularly in enhancing the shelf life and stability of this compound as a colorant (Comunian, Monterrey-Quintero, Thomazini, Balieiro, Piccone, Pittia, & Fávaro-Trindade, 2011).
Biosynthesis of Chlorophyll b
The role of this compound in the biosynthesis of chlorophyll b, an important pigment in photosynthesis, has been studied. Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada (1998) investigated the genetic and biochemical aspects of chlorophyll b formation from chlorophyllide a, shedding light on the critical role of this compound in plant biology (Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada, 1998).
Properties
Molecular Formula |
C35H32MgN4O6 |
---|---|
Molecular Weight |
629 g/mol |
IUPAC Name |
magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,16,20,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1 |
InChI Key |
QPDWBRHRBKXUNS-IEEIVXFASA-L |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C=O.[Mg+2] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C=O.[Mg+2] |
Synonyms |
chlorophyllide b |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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